3,6-DMAD hydrochloride 3,6-DMAD hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16032442
InChI: InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24)
SMILES:
Molecular Formula: C22H31N5
Molecular Weight: 365.5 g/mol

3,6-DMAD hydrochloride

CAS No.:

Cat. No.: VC16032442

Molecular Formula: C22H31N5

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

3,6-DMAD hydrochloride -

Specification

Molecular Formula C22H31N5
Molecular Weight 365.5 g/mol
IUPAC Name 9-N-[3-(dimethylamino)propyl]-3-N,3-N,6-N,6-N-tetramethylacridine-3,6,9-triamine
Standard InChI InChI=1S/C22H31N5/c1-25(2)13-7-12-23-22-18-10-8-16(26(3)4)14-20(18)24-21-15-17(27(5)6)9-11-19(21)22/h8-11,14-15H,7,12-13H2,1-6H3,(H,23,24)
Standard InChI Key UIWOQSJSDYDIQJ-UHFFFAOYSA-N
Canonical SMILES CN(C)CCCNC1=C2C=CC(=CC2=NC3=C1C=CC(=C3)N(C)C)N(C)C

Introduction

Chemical Identity and Structural Profile of 3,6-DMAD Hydrochloride

Molecular Composition and Physicochemical Properties

3,6-DMAD hydrochloride (Catalog No. GC34384) belongs to the acridine family, with a canonical SMILES structure represented as CN(C1=CC=C2C(N=C3C=C(C=CC3=C2NCCCN(C)C)N(C)C)=C1)C.[x HCl] . Its molecular formula, C₂₂H₃₁N₅·HCl, confers a molecular weight of 365.52 g/mol . The compound exhibits a bright yellow solid-state appearance and remains stable when stored at -20°C, though prolonged storage beyond six months requires -80°C conditions .

Table 1: Key Physicochemical Properties of 3,6-DMAD Hydrochloride

PropertyValue
Molecular Weight365.52 g/mol
Solubility (DMSO)25 mg/mL (68.40 mM)
Purity>99.00%
Storage Conditions-20°C (short-term), -80°C (long-term)

Mechanism of Action: Targeting the IRE1α-XBP1 Pathway

Inhibition of IRE1α Oligomerization

The unfolded protein response (UPR) sensor IRE1α oligomerizes under endoplasmic reticulum (ER) stress, activating its RNase domain. 3,6-DMAD hydrochloride disrupts this process by binding to IRE1α’s kinase domain, preventing ADP-induced oligomerization. In vitro assays using 2 μM recombinant hIRE1α showed that 60 μM 3,6-DMAD reduces optical density at 500 nm by 78%, confirming oligomerization suppression .

Suppression of XBP1 Splicing and RNase Activity

By inhibiting IRE1α’s RNase function, 3,6-DMAD hydrochloride blocks XBP1 mRNA splicing, a critical step in UPR-mediated cell survival. In RPMI 8226 multiple myeloma cells, treatment with 6 μM 3,6-DMAD reduced XBP1-luciferase activity by 92% within 24 hours . This effect correlates with decreased interleukin-6 (IL-6) secretion, a cytokine pivotal for myeloma cell proliferation .

Preclinical Anticancer Efficacy

In Vitro Cytotoxicity in Multiple Myeloma Models

Dose-response studies in MM1.R and RPMI 8226 cell lines demonstrated IC₅₀ values of 3.2 μM and 2.8 μM, respectively, after 48-hour exposure . XTT viability assays revealed a 65% reduction in metabolic activity at 6 μM concentrations, accompanied by caspase-3/7 activation, indicating apoptosis induction .

In Vivo Tumor Growth Suppression

In NOD Scid mice bearing RPMI 8226 xenografts, triweekly intraperitoneal injections of 10 mg/kg 3,6-DMAD hydrochloride reduced tumor volume by 58% over 21 days compared to vehicle controls . Histopathological analysis showed necrotic regions comprising 34% of treated tumors versus 8% in controls, alongside reduced CD138⁺ plasma cell infiltration .

ParameterVehicle Group3,6-DMAD GroupReduction
Tumor Volume (mm³)892 ± 112374 ± 8958%
Necrotic Area (%)8 ± 234 ± 6325%
CD138⁺ Cells per Field45 ± 712 ± 373%

Comparative Analysis with Other IRE1α Inhibitors

Unlike STF-083010, which exclusively targets IRE1α RNase activity, 3,6-DMAD hydrochloride’s dual inhibition of oligomerization and enzymatic function provides broader UPR suppression . This dual mechanism reduces compensatory XBP1 activation observed with single-target inhibitors, enhancing cytotoxicity in drug-resistant myeloma cells .

Challenges and Future Directions

While 3,6-DMAD hydrochloride shows promise, its poor aqueous solubility (0.12 mg/mL in water) limits oral bioavailability . Nanoformulation strategies using PEGylated liposomes are under investigation to improve pharmacokinetics. Additionally, Phase I trials are needed to validate safety in humans, particularly regarding hepatic and renal clearance pathways.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator